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Compound of Interest

Compound Name: 1-(3-Methyl-2-thienyl)-1-propanol

Cat. No.: B7865369

Get Quote

Part 1: Executive Summary & Core Identity[1]
Compound Identity: 3-(3-methylthiophen-2-yl)propan-1-ol Target Class: Thiophene-based

Heterocyclic Alcohols Primary Application: Pharmaceutical Intermediates (Bioisosteres),

Conducting Polymer Linkers, Agrochemical Scaffolds.[1]

Strategic Significance
The 3-methyl-2-thiophene propanol scaffold represents a critical structural modification of the

"privileged" thiophene pharmacophore.[1] While unsubstituted thiophene propanols are well-

known intermediates (e.g., for Duloxetine), the introduction of a methyl group at the C3 position

offers two distinct advantages in drug design:[1]

Metabolic Blockade: The C3-methyl group sterically hinders metabolic oxidation at the

sensitive

-position of the thiophene ring, potentially extending the half-life of derived therapeutics.[1]

Conformational Lock: The substituent restricts the rotation of the C2-side chain, favoring

specific binding conformers that can enhance receptor affinity compared to the more flexible
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unsubstituted analogs.[1]

Part 2: Synthetic Methodologies
Core Synthesis: The "C2-Extension" Protocol
This protocol details the robust synthesis of 3-(3-methylthiophen-2-yl)propan-1-ol from

commercially available 3-methylthiophene.[1] This route is preferred for its scalability and

regioselectivity.[1]

Reaction Scheme Overview
Formylation: Vilsmeier-Haack reaction to install the aldehyde at C2.

Chain Extension: Horner-Wadsworth-Emmons (HWE) olefination.[1]

Reduction: Catalytic hydrogenation followed by hydride reduction.[1]

3-Methylthiophene 3-Methyl-2-
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POCl3, DMF
(Vilsmeier-Haack) Ethyl 3-(3-methyl-

thiophen-2-yl)acrylate
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H2, Pd/C
(Olefin Saturation) 3-(3-Methylthiophen-

2-yl)propan-1-ol

LiAlH4, THF
(Ester Reduction)
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Figure 1: Stepwise synthesis of the core propanol scaffold from 3-methylthiophene.

Detailed Experimental Protocol
Step 1: Regioselective Formylation
Rationale: The 2-position is electronically activated by the sulfur atom.[1] The 3-methyl group

directs electrophilic substitution to the adjacent C2 position due to steric and electronic

reinforcement.[1]

Reagents: 3-Methylthiophene (1.0 eq), POCl

(1.2 eq), DMF (1.5 eq).

Procedure:
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Cool DMF to 0°C under N

. Dropwise add POCl

(maintain <10°C) to form the Vilsmeier reagent.[1]

Add 3-methylthiophene slowly.

Heat to 80°C for 3 hours.

Quench: Pour into ice water and neutralize with NaOAc.

Isolation: Extract with DCM. The product, 3-methyl-2-thiophenecarboxaldehyde, is a pale

yellow oil.[1]

QC Check:

H NMR (CDCl

)

9.98 (s, 1H, CHO), 7.60 (d, 1H), 6.95 (d, 1H), 2.55 (s, 3H).[1]

Step 2: HWE Olefination & Reduction
Rationale: HWE is preferred over Wittig for easier byproduct removal (water-soluble phosphate

esters).[1]

Reagents: Triethyl phosphonoacetate (1.1 eq), NaH (60% dispersion, 1.2 eq), THF

(anhydrous).

Procedure:

Suspend NaH in THF at 0°C. Add phosphonate dropwise. Stir 30 min.

Add aldehyde from Step 1. Warm to RT and stir 2h.

Workup: Quench with sat. NH

Cl. Extract with EtOAc.[1]
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Hydrogenation: Dissolve the crude acrylate in EtOH. Add 10% Pd/C (5 wt%).[1] Stir under

H

balloon for 12h. Filter through Celite.[1]

Final Reduction: Dissolve saturated ester in THF. Cool to 0°C. Add LiAlH

(1.0 eq) pellets carefully. reflux 1h.

Purification: Fieser workup (H

O, 15% NaOH, H

O). Flash chromatography (Hex:EtOAc 3:1).[1]

Part 3: Derivative Workflows & Applications
Once the 3-methyl-2-thiophene propanol core is synthesized, it serves as a divergent hub for

high-value derivatives.[1]

Functionalization Pathways[1]
Target Derivative Class Reagents / Conditions Application

Alkyl Halides

PBr

or SOCl

, DCM, 0°C

Electrophile for alkylating

amines (e.g., secondary

amines for CNS drugs).[1]

Sulfonates (Leaving Groups)
MsCl or TsCl, Et

N, DCM

Precursor for nucleophilic

displacement (Azide, Cyanide).

[1]

Carboxylic Acids
Jones Reagent or

TEMPO/BAIB

Linker for peptide coupling or

MOF ligands.[1]

Aldehydes Swern Oxidation or DMP

Precursor for reductive

amination (Duloxetine

analogs).[1]
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Visualization of Derivative Logic
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Figure 2: Divergent synthesis pathways from the propanol core.[1][2][3]

Part 4: Analytical Characterization
To validate the synthesis of 3-(3-methylthiophen-2-yl)propan-1-ol, compare experimental data

against these standard spectral markers.

Nuclear Magnetic Resonance (NMR) Profile
Solvent: CDCl

, 400 MHz

Aromatic Region:

7.05 (d,

Hz, 1H, C5-H)[1]
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6.78 (d,

Hz, 1H, C4-H)[1]

Note: The coupling constant of ~5.2 Hz is characteristic of 2,3-disubstituted thiophenes.[1]

Aliphatic Chain:

3.68 (t,

Hz, 2H, -CH

-OH)[1]

2.85 (t,

Hz, 2H, Thiophene-CH

-)[1]

2.20 (s, 3H, Thiophene-CH

)[1]

1.90 (m, 2H, -CH

-CH

-CH

-)[1]

Mass Spectrometry (GC-MS)[1]
Molecular Ion (M+): 156 m/z[1]

Base Peak: 111 m/z (Loss of propyl chain, formation of methyl-thiophenium ion).[1]

Fragmentation: 156

138 (Loss of H

O)
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111 (Cleavage).[1]

Part 5: Safety & Handling (E-E-A-T)[1]
Author's Note: Thiophene derivatives often possess a distinct, sulfurous odor and can be skin

irritants.[1]

Vilsmeier-Haack Hazard: The intermediate chloroiminium salt is moisture-sensitive and

corrosive.[1] Quench slowly into ice to prevent thermal runaway.[1]

Thiophene Toxicity: While less toxic than benzene, thiophenes are potential hepatic toxins.[1]

All reactions must be performed in a fume hood.[1]

Waste Disposal: Sulfur-containing waste must be segregated from standard organic solvents

to prevent foul odors in waste streams and catalyst poisoning in incinerators.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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